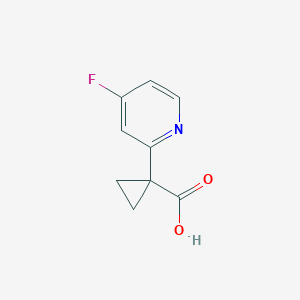
1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid is an organic compound that features a cyclopropane ring attached to a carboxylic acid group and a 4-fluoropyridin-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable pyridine derivative. One common method involves the reaction of 4-fluoropyridine with a cyclopropanecarboxylic acid precursor under specific conditions. The reaction may require the use of catalysts and controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the nature of the target.
Comparaison Avec Des Composés Similaires
- 2-Amino-4-fluoropyridine
- 4-Fluoro-pyridin-2-yl-methyl-amine
Comparison: 1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid is unique due to the presence of both a cyclopropane ring and a carboxylic acid group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
1060809-49-5 |
|---|---|
Formule moléculaire |
C9H8FNO2 |
Poids moléculaire |
181.16 g/mol |
Nom IUPAC |
1-(4-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H8FNO2/c10-6-1-4-11-7(5-6)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13) |
Clé InChI |
PVXZNFUKLCABSQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=NC=CC(=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


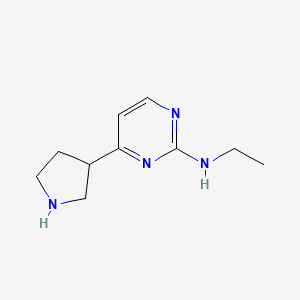

![N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide](/img/structure/B15174534.png)
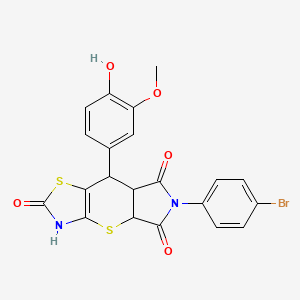
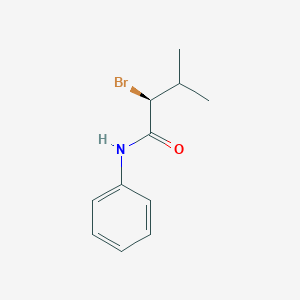

![2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid](/img/structure/B15174560.png)
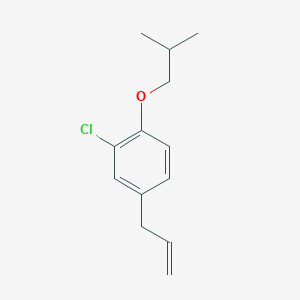
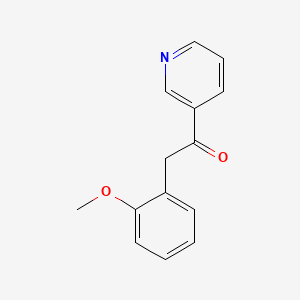


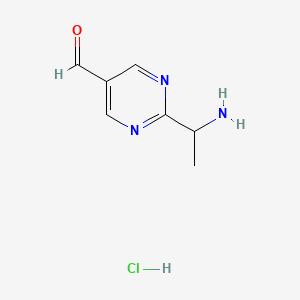

![N-Methyl-1-{1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanamine](/img/structure/B15174623.png)
